Cas no 954599-50-9 (N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide)

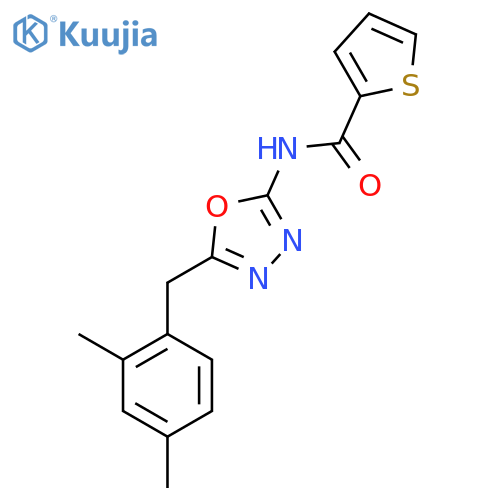

954599-50-9 structure

商品名:N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide

N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide

- N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- F2368-0373

- 954599-50-9

- N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- AKOS024643283

- N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide

-

- インチ: 1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(21-14)17-15(20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)

- InChIKey: IBWFXWUHENINGS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C(NC1=NN=C(CC2C=CC(C)=CC=2C)O1)=O

計算された属性

- せいみつぶんしりょう: 313.08849790g/mol

- どういたいしつりょう: 313.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2368-0373-40mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-5mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-25mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-2μmol |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-20μmol |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-20mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-2mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-5μmol |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-3mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2368-0373-30mg |

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide |

954599-50-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

954599-50-9 (N-{5-(2,4-dimethylphenyl)methyl-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬